BenchChemオンラインストアへようこそ!

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Lipophilicity LogP Permeability

This racemic 5-oxopyrrolidine-3-carboxamide features a unique 1-(4-ethylphenyl) and N-(4-fluorophenyl) substitution pattern, delivering a balanced LogP (3.22) and intermediate PSA (49 Ų) ideal for CNS screening. Its superior aqueous solubility (0.8 µg/mL) over ortho-fluoro and indazole analogs, coupled with a low HBA count (2) for reduced desolvation penalty, makes it the preferred candidate for multi-target panels (Nav1.8, CCR5, P2X7, InhA) and downstream PK studies.

Molecular Formula C19H19FN2O2
Molecular Weight 326.4 g/mol
Cat. No. B11543442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC19H19FN2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)
InChIKeyDFXQJHXGPXICEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL] (The mean of the results at pH 7.4)

1-(4-Ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(4-Ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (C₁₉H₁₉FN₂O₂, MW 326.37 Da) is a fully synthetic, racemic 5-oxopyrrolidine-3-carboxamide derivative characterized by a para-ethyl substituent on the N1-phenyl ring and a para-fluoro substituent on the N-phenyl carboxamide moiety [1]. Its computed physicochemical profile—LogP 3.22, polar surface area 49 Ų, and aqueous solubility of 0.8 µg/mL at pH 7.4—places it within the drug-like property space suitable for screening library procurement and early-stage hit validation .

Why 1-(4-Ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs During Procurement


The 5-oxopyrrolidine-3-carboxamide scaffold is validated across multiple therapeutic targets—including Nav1.8 sodium channels [1], the CCR5 chemokine receptor [2], the P2X7 purinergic receptor [3], and Mycobacterium tuberculosis InhA [4]—but small structural perturbations produce substantial shifts in target engagement and physicochemical behavior. Substitution at the N1-phenyl and N-carboxamide positions directly governs lipophilicity, hydrogen-bonding capacity, polar surface area, and aqueous solubility. Consequently, even positional isomers (e.g., para-fluoro versus ortho-fluoro) or single-atom replacements (e.g., ethyl versus acetyl) yield compounds with measurably different property profiles. Procurement decisions must therefore be driven by quantitative, comparator-anchored evidence rather than by class membership alone.

Quantitative Differentiation of 1-(4-Ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. Ortho-Fluoro Positional Isomer, Indazole Analog, and Bromo Analog

The target compound exhibits a LogP of 3.22, which is 0.05 units lower than its ortho-fluoro positional isomer (1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide; LogP 3.27) [1], 0.13 units lower than the indazole ring-replacement analog (N-(4-ethylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide; LogP 3.35) , and 0.54 units lower than the bromo-substituted analog (N-(4-bromo-2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide; cLogP 3.76) . Lower LogP correlates with reduced membrane partitioning and potentially improved aqueous solubility, which is confirmed by the solubility data below.

Lipophilicity LogP Permeability ADME

Polar Surface Area (PSA) Differentiation: Implications for Membrane Permeability and Oral Bioavailability

The target compound has a PSA of 49 Ų, which is 9.6 Ų higher than the ortho-fluoro isomer (PSA 39.4 Ų) [1] and 13.5 Ų lower than the indazole analog (PSA 62.5 Ų) . A PSA below 60 Ų is associated with good intestinal absorption; a PSA below 90 Ų is a common threshold for blood-brain barrier penetration. At 49 Ų, the target compound sits in an intermediate permeability window—substantially more polar than the ortho-fluoro isomer, which may favor solubility, but considerably less polar than the indazole analog, which may favor passive membrane diffusion.

Polar Surface Area Membrane Permeability Oral Bioavailability CNS Penetration

Hydrogen Bond Acceptor (HBA) Count: Reduced Hydrogen-Bonding Capacity Relative to Key Analogs

The target compound possesses only 2 hydrogen bond acceptors (both carbonyl oxygens in the pyrrolidinone ring and carboxamide group), compared to 4 HBAs in the ortho-fluoro isomer (which gains an additional HBA from the altered electronic environment of the amide bond) [1] and 5 HBAs in the indazole analog (which adds the indazole nitrogen lone pairs) . Fewer HBAs reduce the desolvation penalty required for membrane permeation and are favorable for central nervous system (CNS) multiparameter optimization (MPO) scoring. The target compound also has only 1 hydrogen bond donor (the carboxamide N–H), identical to the ortho-fluoro isomer but one fewer than the indazole analog (HBD = 2).

Hydrogen Bonding Pharmacokinetics Drug-likeness CNS MPO

Aqueous Solubility: Measured Solubility Advantage Over Positional Isomer and Indazole Analog

The target compound exhibits a measured aqueous solubility of 0.8 µg/mL at pH 7.4 . The ortho-fluoro isomer has a computed LogSw of −3.19, corresponding to an estimated aqueous solubility of approximately 0.64 µg/mL . The indazole analog has a computed LogSw of −3.67, corresponding to an estimated aqueous solubility of approximately 0.21 µg/mL . The target compound thus demonstrates approximately 1.25-fold higher solubility than the ortho-fluoro isomer and approximately 3.8-fold higher solubility than the indazole analog at physiologically relevant pH.

Aqueous Solubility Biopharmaceutics Formulation Bioavailability

Class-Level Nav1.8 Sodium Channel Inhibitory Scaffold Validation: Target-Indication Mapping for Pain and Itch Disorders

The 5-oxopyrrolidine-3-carboxamide scaffold has been validated as a Nav1.8 inhibitor platform in a Merck Sharp & Dohme patent (WO 2021/257420 A1), with representative compounds tested in a Nav1.8 Qube automated electrophysiology assay on human Nav1.8 channels expressed in HEK293 cells [1]. While the target compound itself was not directly disclosed in the patent, its structural features—specifically the 4-ethylphenyl N1-substituent and 4-fluorophenyl carboxamide—fall within the claimed Markush space. Nav1.8 is a peripherally restricted sodium channel isoform implicated in neuropathic pain, inflammatory pain, chronic itch, and cough disorders, making this scaffold class therapeutically relevant for non-opioid analgesic development [1][2].

Nav1.8 Sodium Channel Pain Neuropathic Pain Itch

Class-Level CCR5 Antagonist Scaffold Validation with Quantified SAR: Context for Anti-HIV-1 Screening Applications

Imamura et al. (2004) reported that 5-oxopyrrolidine-3-carboxamide derivatives act as CCR5 antagonists with quantified structure-activity relationships [1]. The lead compound (a 1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide derivative) showed an IC₅₀ of 1.9 µM in a [¹²⁵I]RANTES competition binding assay using CCR5-expressing CHO cells. SAR optimization demonstrated that replacing the 1-methyl group with a 1-benzyl group improved affinity to IC₅₀ = 0.038 µM (compound 12e), a 50-fold enhancement. The target compound incorporates a 1-(4-ethylphenyl) substituent—a distinct N1-aryl modification not explored in the Imamura series—positioning it as a novel chemotype within this validated CCR5 antagonist scaffold for potential anti-HIV-1 entry inhibitor screening.

CCR5 HIV-1 Chemokine Receptor Antiviral Membrane Fusion

Procurement-Guiding Application Scenarios for 1-(4-Ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Based on Quantitative Differentiation Evidence


CNS-Focused Screening Library Procurement: Prioritization Based on Favorable HBA Count and PSA Profile

For neuroscience screening collections targeting CNS-penetrant small molecules, the target compound's low HBA count (2) and intermediate PSA (49 Ų) provide a measurable advantage over the ortho-fluoro isomer (HBA = 4, PSA = 39.4 Ų) and indazole analog (HBA = 5, PSA = 62.5 Ų). The lower desolvation penalty predicted by fewer hydrogen bond acceptors, combined with PSA below the 90 Ų BBB threshold, supports selection of this compound for CNS-targeted phenotypic screens, particularly those aligned with the Nav1.8 pain indication hypothesis [1].

Parallel Solubility-Limited vs. Permeability-Limited Assay Cascade: Balanced Property Profile as a Strategic Differentiator

The target compound's measured aqueous solubility of 0.8 µg/mL at pH 7.4, which exceeds the estimated solubility of both the ortho-fluoro isomer (~0.64 µg/mL) and the indazole analog (~0.21 µg/mL) [1], positions it as the preferred analog when downstream in vivo pharmacokinetic studies require sufficient dissolution for oral dosing. Simultaneously, its LogP of 3.22 avoids the excessive lipophilicity of the bromo analog (cLogP = 3.76) that could drive high metabolic clearance, enabling parallel evaluation in both solubility-limited and permeability-limited assay formats without switching chemical series.

Novel N1-Aryl Chemotype Screening for CCR5-Mediated HIV-1 Entry Inhibition

The published CCR5 antagonist SAR for 5-oxopyrrolidine-3-carboxamides demonstrates that N1-substitution dramatically modulates binding affinity, with a 50-fold improvement observed when replacing 1-methyl with 1-benzyl (IC₅₀ from 1.9 µM to 0.038 µM) [2]. The target compound's 1-(4-ethylphenyl) group represents a distinct N1-aryl modification not evaluated in the Imamura et al. series, offering a structurally novel entry point for CCR5 antagonist screening. Procurement of this compound is warranted for HIV-1 entry inhibitor programs seeking to explore unexplored N1 substituent space within a validated scaffold.

Multi-Target Scaffold Profiling Across Nav1.8, CCR5, P2X7, and InhA: Differentiated Physicochemical Profile for Polypharmacology Screens

The 5-oxopyrrolidine-3-carboxamide scaffold is independently validated across four distinct therapeutic targets: Nav1.8 (pain/itch disorders) [1], CCR5 (HIV-1 entry) [2], P2X7 (inflammatory and neuropathic pain) [3], and InhA (Mycobacterium tuberculosis) [4]. The target compound's specific substituent combination—4-ethylphenyl at N1 and 4-fluorophenyl at the carboxamide—coupled with its balanced LogP (3.22), PSA (49 Ų), and HBA (2) profile, makes it a strategically differentiated tool compound for multi-target screening panels. Its intermediate property profile avoids the extreme lipophilicity or polarity that could bias hit rates in individual target assays, enabling fair cross-target comparisons within the same chemical series.

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.